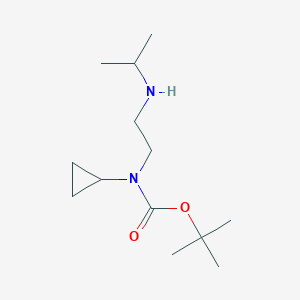![molecular formula C13H18N2O B8341906 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol](/img/structure/B8341906.png)
4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol
描述
4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol is a chemical compound with a unique structure that combines a benzimidazole core with a hydroxybutyl side chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol typically involves the reaction of 5,6-dimethylbenzimidazole with 4-hydroxybutyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions: 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzimidazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
科学研究应用
4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxybutyl side chain may facilitate binding to biological molecules, while the benzimidazole core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
- 1-(4-Hydroxybutyl)-benzimidazole
- 5,6-Dimethylbenzimidazole
- 4-Hydroxybutyl-benzimidazole
Comparison: 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol is unique due to the presence of both the hydroxybutyl side chain and the dimethyl groups on the benzimidazole core This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
4-(5,6-dimethylbenzimidazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C13H18N2O/c1-10-7-12-13(8-11(10)2)15(9-14-12)5-3-4-6-16/h7-9,16H,3-6H2,1-2H3 |
InChI 键 |
GLSCDWZLHHFPOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![10-Chloro-thieno[3,4-b][1,5]benzoxazepine](/img/structure/B8341829.png)
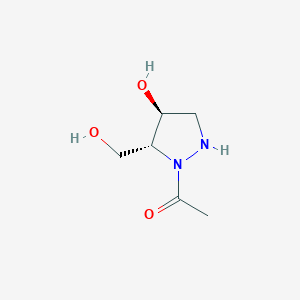
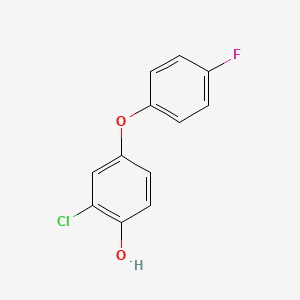
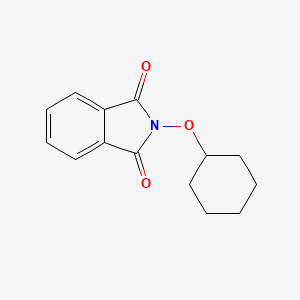
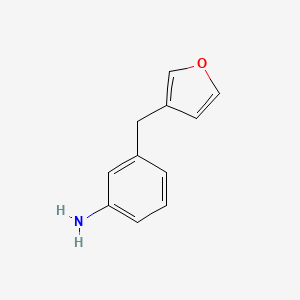
![8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B8341867.png)
![Ethyl 2-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B8341872.png)
![6-hydroxymethyl-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8341876.png)
![2-[1-(Tert-butoxycarbonyl)piperidin-4-ylidene]ethylamine](/img/structure/B8341883.png)
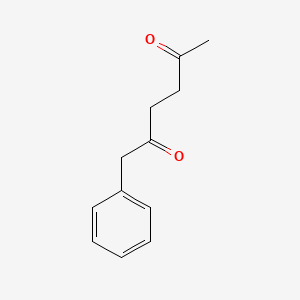
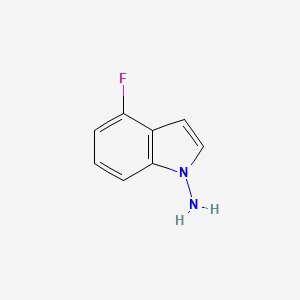
![3-Bromo-5-[1,3]dioxolan-2-yl-phenol](/img/structure/B8341903.png)
![2-[3-(3-Iodophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B8341908.png)
